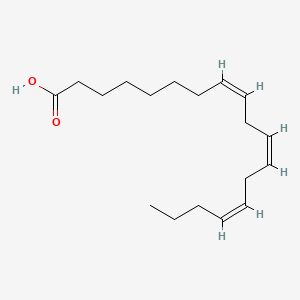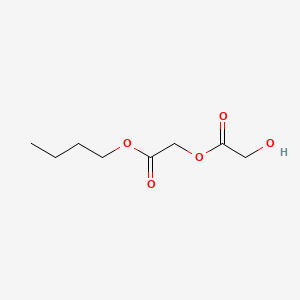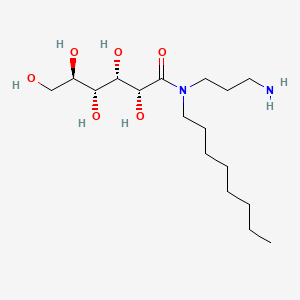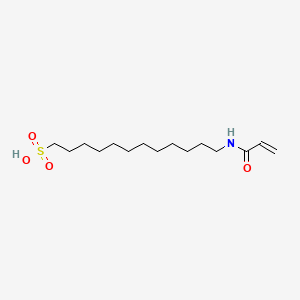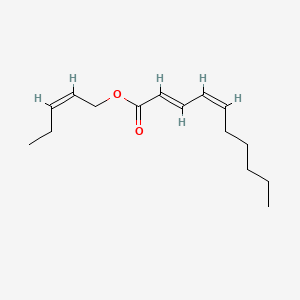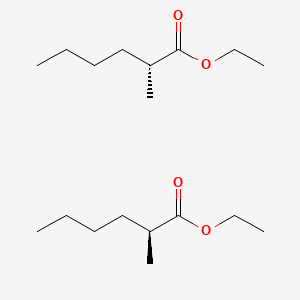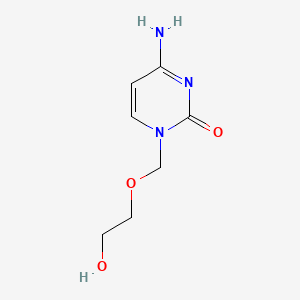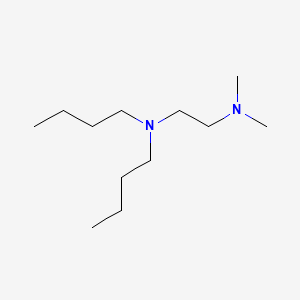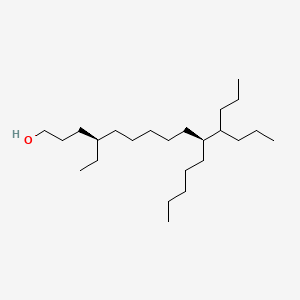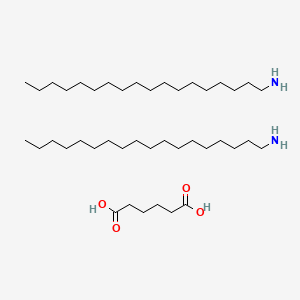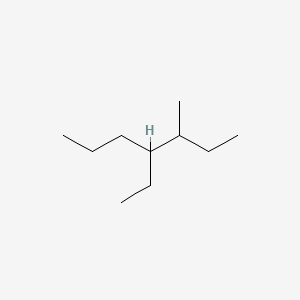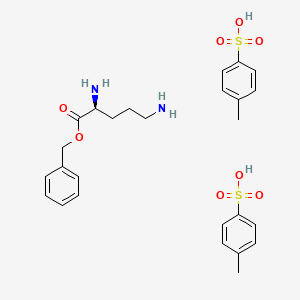
Benzyl L-ornithine di(4-toluenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le di(4-toluènesulfonate) de benzyl L-ornithine est un composé chimique de formule moléculaire C26H34N2O8S2 et de masse molaire 566,7 g/mol. Il s'agit d'un dérivé de la L-ornithine, un acide aminé, et il est souvent utilisé dans diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du di(4-toluènesulfonate) de benzyl L-ornithine implique généralement la protection des groupes amino et carboxyle de la L-ornithine, suivie d'une benzylation. Les conditions réactionnelles comprennent souvent l'utilisation de chlorure de p-toluènesulfonyle comme catalyseur . Le processus implique les étapes suivantes :
- Protection du groupe amino à l'aide d'un groupe protecteur approprié.
- Benzylation de la L-ornithine protégée à l'aide de chlorure de benzyle en présence d'une base.
- Déprotection du groupe amino pour obtenir la benzyl L-ornithine.
- Formation du sel di(4-toluènesulfonate) par réaction de la benzyl L-ornithine avec l'acide p-toluènesulfonique.
Méthodes de production industrielle
Les méthodes de production industrielle du di(4-toluènesulfonate) de benzyl L-ornithine impliquent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le di(4-toluènesulfonate) de benzyl L-ornithine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où le groupe benzyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'amines primaires.
Substitution : Formation de dérivés benzyle substitués.
Applications de la recherche scientifique
Le di(4-toluènesulfonate) de benzyl L-ornithine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de peptides et d'autres molécules complexes.
Biologie : Étudié pour son rôle dans les voies métaboliques impliquant la L-ornithine.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de certains troubles métaboliques.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme réactif en synthèse chimique.
Mécanisme d'action
Le mécanisme d'action du di(4-toluènesulfonate) de benzyl L-ornithine implique son interaction avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques. Le composé peut agir comme substrat pour les enzymes impliquées dans le cycle de l'urée, influençant la production d'urée et d'autres métabolites. Il peut également interagir avec les récepteurs sur les membranes cellulaires, modulant les fonctions cellulaires et les voies de signalisation.
Applications De Recherche Scientifique
Benzyl L-ornithine di(4-toluenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways involving L-ornithine.
Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Benzyl L-ornithine di(4-toluenesulphonate) involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in the urea cycle, influencing the production of urea and other metabolites. It can also interact with receptors on cell membranes, modulating cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Di(4-toluènesulfonate) de benzyl L-phénylalanine : Structure similaire, mais contient un groupe phénylalanine au lieu de l'ornithine.
Di(4-toluènesulfonate) de benzyl L-glutamate : Contient un groupe glutamate et est utilisé dans des applications similaires.
Unicité
Le di(4-toluènesulfonate) de benzyl L-ornithine est unique en raison de son interaction spécifique avec les enzymes du cycle de l'urée, ce qui le rend particulièrement utile dans les études relatives au métabolisme de l'azote . Ses propriétés structurelles permettent également des modifications sélectives, ce qui en fait un composé polyvalent en chimie synthétique.
Propriétés
Numéro CAS |
33303-49-0 |
|---|---|
Formule moléculaire |
C26H34N2O8S2 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
benzyl (2S)-2,5-diaminopentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18N2O2.2C7H8O3S/c13-8-4-7-11(14)12(15)16-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,13-14H2;2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
Clé InChI |
IUNSCWXAJURFKJ-IDMXKUIJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


